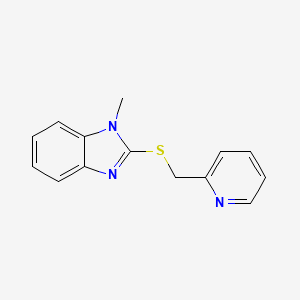
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as MPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTN is a synthetic molecule that belongs to the class of pyrazoles and naphthalenes. In
Wirkmechanismus
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide reduces the production of prostaglandins and subsequently reduces inflammation.
Biochemical and Physiological Effects
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been reported to have antioxidant and neuroprotective effects. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its properties and purity. However, one of the limitations of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the development of novel N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives with improved solubility and bioavailability.
Conclusion
In conclusion, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic molecule that has shown promising potential in various scientific research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the development of novel therapeutics. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel derivatives.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of 1-methylpyrazole with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promising potential in various scientific research applications. One of the significant areas of interest is its anti-inflammatory properties. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFZVVORFZVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)




![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
